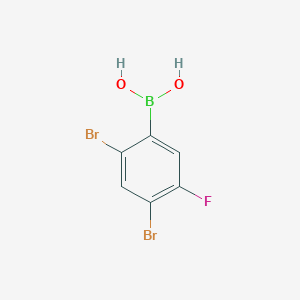
2,4-Dibromo-5-fluorophenylboronic acid
Vue d'ensemble
Description
2,4-Dibromo-5-fluorophenylboronic acid is a boronic acid derivative . It has a molecular weight of 297.71 . It is extensively employed in biomedical research, specifically in Suzuki coupling reactions . It’s commonly used to synthesize pharmaceuticals and in the development of antigens for disease detection .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorophenylboronic acid is represented by the InChI code1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H . The IUPAC name for this compound is (2,4-dibromo-5-fluorophenyl)boronic acid . Physical And Chemical Properties Analysis
2,4-Dibromo-5-fluorophenylboronic acid has a molecular weight of 297.71 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of New Compounds and Materials : The Suzuki cross-coupling reaction, involving arylboronic acids like 2,4-Dibromo-5-fluorophenylboronic acid, is essential in synthesizing new derivatives and compounds. These compounds have potential applications in various fields, including medicinal chemistry (Ikram et al., 2015). Similarly, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from related boronic acids demonstrates the versatility of these compounds in producing novel chemical entities (Liu Zao, 2005).
Pharmaceutical and Biomedical Applications : Various derivatives of arylboronic acids, including those related to 2,4-Dibromo-5-fluorophenylboronic acid, show potential in pharmaceutical applications. For instance, the study of fluorescence quenching in boronic acid derivatives can contribute to the development of new diagnostic methods and therapeutic agents (Geethanjali et al., 2015).
Development of Sensors and Analytical Methods : The use of phenylboronic acid derivatives in holographic glucose sensors highlights their application in developing sensitive and selective biosensors. These sensors have the potential for non-invasive glucose monitoring, which is crucial in diabetes management (Kabilan et al., 2005).
Materials Science and Polymer Chemistry : The preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling reactions demonstrates the utility of arylboronic acids in materials science. These derivatives have applications in novel materials and liquid crystalline media (Sadeghi Erami et al., 2017).
Antifungal and Antimicrobial Research : Research into the antifungal activity of formylphenylboronic acids, including fluorinated derivatives, shows the potential of these compounds in developing new antimicrobial agents. This is particularly important given the rising concern over antimicrobial resistance (Borys et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDYKQPEFYELP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252983 | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-fluorophenylboronic acid | |
CAS RN |
2121511-89-3 | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,4-dibromo-5-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



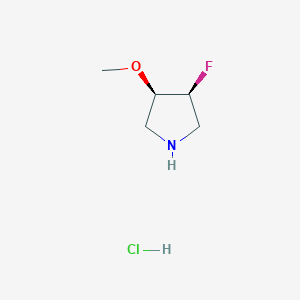
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
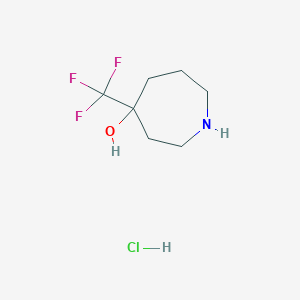
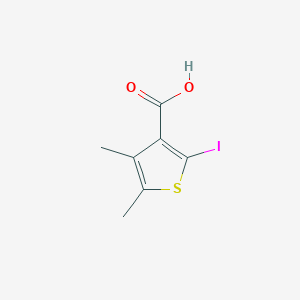

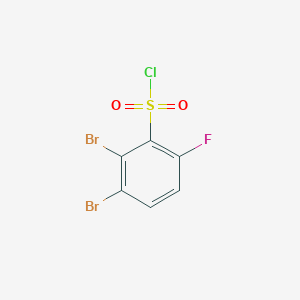
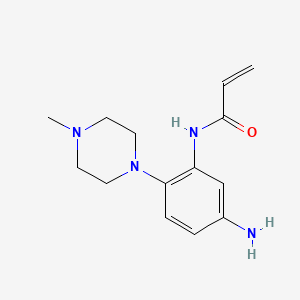
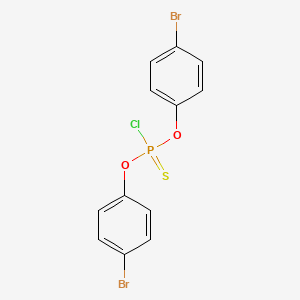
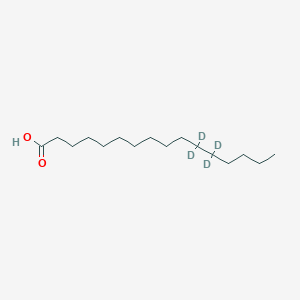
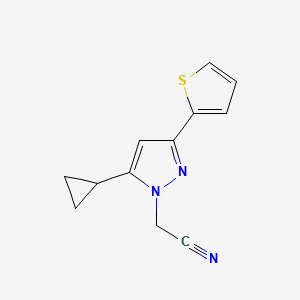
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one](/img/structure/B1459833.png)
![3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1459834.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)